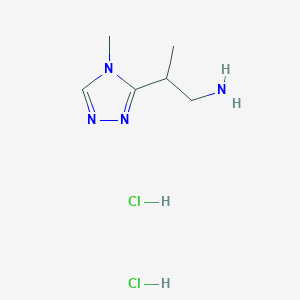
2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Overview
Description
2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C6H14Cl2N4 and its molecular weight is 213.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Related compounds such as 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various tumor cell lines .
Mode of Action
It’s worth noting that related 1,2,4-triazole derivatives have been found to interact with various cellular targets, leading to changes in cell function .
Biochemical Pathways
Related compounds have been shown to interact with a variety of biochemical pathways, leading to downstream effects .
Result of Action
Related 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various tumor cell lines .
Biochemical Analysis
Biochemical Properties
2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The triazole ring in its structure allows it to form hydrogen bonds and engage in dipole interactions with biological receptors . This compound has been shown to interact with enzymes such as carbonic anhydrase and cholinesterase, potentially inhibiting their activity . These interactions are crucial for understanding the compound’s potential therapeutic applications, as enzyme inhibition can lead to various pharmacological effects.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to altered cellular responses . For instance, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell survival and growth . Additionally, its impact on cellular metabolism includes alterations in metabolic flux and energy production, which are critical for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring structure allows it to bind to enzyme active sites, leading to inhibition or activation of enzymatic activity . This compound has been shown to inhibit enzymes such as carbonic anhydrase by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under controlled conditions, it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enzyme inhibition and modulation of cellular signaling pathways . At higher doses, toxic or adverse effects have been observed, including cytotoxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound has been shown to affect the levels of key metabolites and influence metabolic flux, thereby altering the overall metabolic state of cells . Understanding these metabolic interactions is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its overall efficacy and potency . Studies have shown that the compound can be efficiently transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function . The compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a crucial role in directing the compound to these compartments, thereby influencing its overall biochemical activity .
Properties
IUPAC Name |
2-(4-methyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(3-7)6-9-8-4-10(6)2;;/h4-5H,3,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMBMYJMVPZEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NN=CN1C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797160-58-7 | |
| Record name | 2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate hydrochloride](/img/structure/B1431871.png)








![3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431887.png)
![methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate](/img/structure/B1431889.png)
![1-[(Methylamino)methyl]cycloheptan-1-ol hydrochloride](/img/structure/B1431890.png)

